3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-7-4-9-5-2-3-6(12)10-8(5)11-7/h2-4H,1H3,(H,10,11,12) |
InChI Key |
NVJMMWZSLKXNPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or diester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyridopyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring system, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridopyrazine derivatives.
Substitution: Formation of substituted pyridopyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one involves its interaction with specific molecular targets. For instance, as an iNOS inhibitor, the compound binds to the active site of the enzyme, preventing the production of nitric oxide. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s structure allows it to fit snugly into the enzyme’s binding pocket, thereby exerting its inhibitory effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one with analogous heterocycles in terms of structure, reactivity, and biological relevance.
5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one Derivatives
- Structural Differences : Replacing the 3-methoxy group with a hydroxyl (-OH) at the 5-position increases hydrogen-bonding capacity but reduces lipophilicity.
- Reactivity : The hydroxyl group undergoes facile derivatization (e.g., methylation, acylation), whereas the methoxy group is more stable under acidic/basic conditions.
- Biological Activity : Hydroxyl-substituted derivatives exhibit dual inhibitory activity against kinases (e.g., EGFR and VEGFR2) due to enhanced hydrogen bonding with ATP-binding pockets .
5-Methoxypyrido[3,4-b]pyrazine
- Positional Isomerism : The methoxy group is at the 5-position on a pyrido[3,4-b]pyrazine core instead of the pyrido[2,3-b]pyrazin-6-one scaffold.
- Electronic Effects: The fused pyrazinone in the target compound introduces a ketone group, increasing electrophilicity compared to the fully aromatic pyrido[3,4-b]pyrazine.
- Applications: Pyrido[3,4-b]pyrazines are precursors for fluorescent dyes, whereas pyrazinone derivatives are more commonly used in drug discovery .
CC-223 (mTOR Inhibitor)
- Structural Similarity: CC-223 contains a pyrazino[2,3-b]pyrazin-6-one core but substitutes the methoxy group with a 4-methoxycyclohexyl moiety.
- Pharmacological Impact : The bulky cyclohexyl group in CC-223 improves mTOR kinase binding affinity (IC₅₀ = 16 nM) by occupying hydrophobic pockets, whereas the smaller methoxy group in the target compound may limit potency .
Thiazolo[4,5-b]pyridin-2-one Derivatives
- Heteroatom Differences: Replacing the pyrazinone ring with a thiazole introduces sulfur, altering electronic properties and redox stability.
- Biological Relevance: Thiazolo derivatives show cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ = 8–12 µM) via DNA intercalation, a mechanism less common in pyrazinones .
Comparative Data Table
Key Research Findings
Electronic Effects: The methoxy group in this compound stabilizes the pyrazinone ring via resonance, reducing electrophilicity compared to hydroxylated analogs .
Bioactivity : While less potent than CC-223, the target compound’s simpler structure offers synthetic versatility for SAR studies .
Synthetic Utility : Brominated analogs (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazin-6-one) serve as intermediates for cross-coupling reactions, a pathway underexplored for methoxy-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. A common approach involves reacting pyridine derivatives with carbamate precursors under basic conditions (e.g., NaOMe in methanol) to form the pyrazinone core . For example, β-ketoesters or acetylacetone derivatives may serve as intermediates for annulation reactions, yielding the fused pyrido-pyrazinone structure. Key steps include optimizing reaction time (12–24 hours) and temperature (60–80°C) to achieve yields >60%. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How can researchers characterize the solubility and stability of this compound for in vitro assays?
- Methodological Answer : Solubility profiling in polar (DMSO, ethanol) and aqueous buffers (PBS) is essential. For instance, similar pyrazinone derivatives show solubility in DMSO (~79 mg/mL) and ethanol (~79 mg/mL), but poor aqueous solubility (<1 mg/mL). Stability studies should include HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24–72 hours to detect degradation products. LC-MS can confirm structural integrity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) is critical for assigning methoxy (-OCH₃) and pyrazinone carbonyl (C=O) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the pyrazinone carbonyl appears at ~165 ppm in ¹³C NMR. IR spectroscopy (KBr pellet) should confirm C=O stretching (~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrido-pyrazinone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. inactivity) may arise from assay conditions (cell lines, incubation time) or impurities. To address this:
- Replicate studies using standardized protocols (e.g., MTT assay, 48-hour incubation).
- Validate compound purity via HPLC (>98%) and control for batch-to-batch variability.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like mTOR or JAK kinases, comparing results with experimental IC₅₀ values .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Key optimizations include:
- Catalyst screening : Transition metals (e.g., Pd/C) or acid catalysts (TFA) improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control to avoid side products.
- Workflow design : Use flow chemistry for continuous processing, reducing intermediate isolation steps and improving throughput .
Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic properties?
- Methodological Answer : Introduce substituents (e.g., Cl, F) at the pyridine or pyrazinone ring to alter logP and metabolic stability. For example:
- Chlorination at the pyridine ring (C-5 or C-6) increases lipophilicity (logP +0.5), enhancing membrane permeability.
- Methoxy groups improve metabolic resistance to CYP450 enzymes, as seen in mTOR inhibitors like CC-223 .
- Assess modifications using in vitro ADME models (e.g., Caco-2 permeability, microsomal stability assays).
Q. What computational methods predict the binding mode of this compound to kinase targets?
- Methodological Answer : Combine molecular docking (e.g., Schrödinger Glide) with molecular dynamics (MD) simulations. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
